Glycofurol

Description

The exact mass of the compound Tetraglycol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

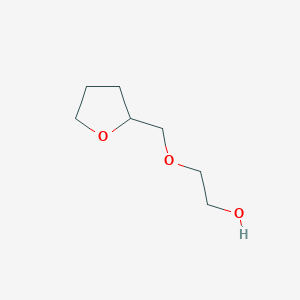

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDSKVQLSDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31692-85-0 | |

| Record name | Tetrahydrofurfuryl polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40923709 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-59-4, 121182-07-8, 31692-85-0 | |

| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycofurol: A Comprehensive Technical Guide for Researchers

CAS Number: 31692-85-0

This technical guide provides an in-depth overview of Glycofurol, a versatile solvent and penetration enhancer utilized in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its technical specifications, applications, and relevant experimental methodologies.

Core Properties and Specifications

This compound, also known by synonyms such as Tetraglycol and Poly(ethylene glycol) tetrahydrofurfuryl ether, is a key excipient in various pharmaceutical formulations.[1][2] Its primary CAS number is 31692-85-0.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Appearance | Clear, colorless, almost odorless liquid |

| Molecular Formula | (C₂H₄O)nC₅H₁₀O₂ |

| Boiling Point | 100-145 °C at 0.4 mm Hg |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 (lit.) |

| Flash Point | >230 °F (>110 °C) |

| Solubility | Soluble in water, ethanol, and other organic solvents. |

| Stability | Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents. |

Sources:[6]

Applications in Drug Development

This compound's primary utility in the pharmaceutical industry stems from its excellent solvent properties and its ability to act as a penetration enhancer.

Solvent for Parenteral Formulations

This compound is widely used as a solvent in parenteral (intravenous or intramuscular) drug products.[4] It is particularly effective in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[4] Its biocompatibility and low toxicity profile make it a suitable choice for injectable formulations.[4]

Penetration Enhancer

In topical and transdermal drug delivery systems, this compound functions as a penetration enhancer, facilitating the transport of APIs across the skin barrier. It is also utilized in intranasal formulations.[4]

Experimental Protocols

This section details methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of Tetrahydrofurfuryl alcohol with Ethylene oxide, catalyzed by Zinc chloride. The reaction is typically carried out under a two-stage temperature and pressure profile, starting at 60 °C and 0.45 MPa. Purification of the final product can be achieved through methods such as recrystallization, chromatography, or precipitation.[]

Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres using this compound

This protocol describes a quasi-emulsion extraction method for preparing PLGA microspheres using this compound as a non-toxic solvent.

Materials:

-

PLGA

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

0.1% Polyvinyl alcohol (PVA) solution

-

Distilled water

Procedure:

-

Dissolve 100 mg of PLGA and 20 mg of the API in undiluted this compound to form the internal phase.[3]

-

Emulsify the internal phase in 100 mL of a 0.1% PVA solution (external phase) by stirring at 200 rpm for 8 hours at 40°C.[3]

-

Slowly add 200 mL of distilled water to the emulsion while maintaining stirring at 200 rpm.[3] This will cause the polymer to precipitate, forming microspheres.

-

Filter the microspheres using a 5 μm pore cellulose (B213188) membrane filter.[3]

-

Wash the collected microspheres with distilled water.[3]

-

Dry the microspheres overnight under a vacuum.[3]

-

Store the dried microspheres at -20°C.[3]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin permeation of a topical formulation containing this compound.

Materials:

-

Topical formulation containing the API and this compound

-

Excised skin membrane (e.g., porcine ear skin)

-

Franz diffusion cells

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Magnetic stirrer

-

Water bath

Procedure:

-

Mount the excised skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.

-

Place a magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32°C to ensure the skin surface is at a physiological temperature.

-

Apply a known quantity of the topical formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment for analysis of the API concentration.

-

Replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

-

Analyze the collected samples using a suitable analytical method (e.g., HPLC) to determine the amount of API that has permeated through the skin over time.

References

- 1. kinampark.com [kinampark.com]

- 2. [PDF] Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology | Semantic Scholar [semanticscholar.org]

- 3. Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phexcom.com [phexcom.com]

An In-Depth Technical Guide to the Physicochemical Properties of Glycofurol 75

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol 75, also known by synonyms such as Tetraglycol and α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), is a versatile solvent and penetration enhancer extensively utilized in the pharmaceutical industry.[1] Its primary application lies in the formulation of parenteral products, particularly for intravenous and intramuscular injections, where it serves as a solubilizing agent for poorly water-soluble drugs.[] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound 75, offering valuable data and insights for formulation scientists and researchers in drug development.

Chemical and Physical Properties

This compound 75 is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[3] It is a mixture of polyethylene (B3416737) glycol ethers of tetrahydrofurfuryl alcohol, with the "75" designation indicating that the fraction with one or two ethylene (B1197577) oxide units (n=1 or 2) constitutes a minimum of 95% of the mixture.[3]

Structural and Molecular Information

Below is a summary of the key structural and molecular details for this compound 75.

| Property | Value | Reference(s) |

| Chemical Name | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) | |

| CAS Number | 31692-85-0 | [] |

| Molecular Formula | (C₂H₄O)nC₅H₁₀O₂ | [] |

| Average Molecular Weight | ~190.24 g/mol | [1] |

| Structural Formula | -CH₂(OCH₂CH₂)nOH, where for this compound 75, n = 1-2 | [1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound 75, crucial for its application in pharmaceutical formulations.

| Property | Value | Conditions | Reference(s) |

| Appearance | Clear, colorless liquid | [3] | |

| Boiling Point | 80-100 °C | [1] | |

| Density | 1.070-1.090 g/cm³ | at 20°C | [1] |

| Refractive Index | ~1.4545 | at 20°C | [1] |

| Dynamic Viscosity | 8-18 mPa·s (cP) | at 20°C | [3] |

| Flash Point | >110 °C | [4] |

Solubility Profile

This compound 75 exhibits miscibility with a range of common pharmaceutical solvents. Its solubility characteristics are pivotal to its function as a co-solvent in drug formulations.

| Solvent | Solubility | Reference(s) |

| Water | Miscible in all proportions (though cloudiness may occur) | [1] |

| Ethanol (95%) | Miscible in all proportions | [1] |

| Propylene Glycol | Miscible in all proportions | [1] |

| Polyethylene Glycol 400 | Miscible in all proportions | [1] |

| Castor Oil | Miscible (though cloudiness may occur) | [1] |

| Arachis Oil | Immiscible | [1] |

| Isopropyl Ether | Immiscible | [1] |

| Chloroform | Sparingly Soluble | [] |

| Methanol | Slightly Soluble (with sonication) | [] |

Stability and Storage

This compound 75 is a stable compound under appropriate storage conditions. To maintain its integrity, it should be stored in a well-closed container, protected from light, in a cool, dry place, and preferably under a nitrogen atmosphere.[3] It is incompatible with strong oxidizing agents.[3]

Experimental Protocols

While specific, detailed internal validation reports for the physicochemical properties of this compound 75 are proprietary to manufacturers, the following sections outline the general methodologies employed for determining these key parameters, based on standard pharmaceutical testing procedures.

Determination of Dynamic Viscosity

The viscosity of this compound 75 is typically determined using a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.

Methodology:

-

A precise volume of this compound 75 is introduced into the viscometer.

-

The viscometer is then placed in a temperature-controlled water bath, maintained at 20 ± 0.1 °C, to allow the sample to reach thermal equilibrium.

-

The liquid is drawn up through the capillary tube to a point above the upper timing mark.

-

The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately.

-

The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.

-

The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of this compound 75 at the same temperature. For polyethylene glycols, methods outlined in pharmacopeias often specify the use of a capillary viscometer with a flow time of not less than 200 seconds.[5][6]

Determination of Density

The density of this compound 75 is determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The empty pycnometer is cleaned, dried, and its weight is accurately recorded.

-

The pycnometer is filled with distilled water of a known temperature (e.g., 20 °C) and weighed to determine the weight of the water. This allows for the calculation of the pycnometer's volume.

-

The pycnometer is then emptied, dried, and filled with this compound 75 at the same temperature.

-

The weight of the pycnometer filled with this compound 75 is recorded.

-

The density is calculated by dividing the mass of the this compound 75 by the volume of the pycnometer. Standard procedures for determining the density of liquid pharmaceutical excipients are detailed in various pharmacopeias.[7][8]

Determination of Solubility

The solubility of this compound 75 in various solvents is determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound 75 is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by centrifugation or filtration.

-

The concentration of this compound 75 in the clear supernatant or filtrate is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For miscible liquids, visual inspection for homogeneity at various ratios is often sufficient. A general protocol for determining the solubility of a substance involves adding the solute to the solvent until saturation is achieved and then analyzing the concentration in the solution.[9][10]

Spectroscopic Data

Characterization of this compound 75 is typically performed using various spectroscopic techniques to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the this compound 75 molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), C-O-C (ether), and C-H (alkane) bonds. The IR spectrum of polyethylene glycol typically shows strong C-O-C stretching bands.[13][14]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight distribution of the polyethylene glycol ethers in this compound 75. It is also a key analytical technique for confirming the structure of the synthesized product.[]

Applications in Drug Development and Formulation

This compound 75's favorable physicochemical properties make it a valuable excipient in the development of formulations for poorly water-soluble drugs. Its primary role is to enhance the solubility of the active pharmaceutical ingredient (API), thereby improving its bioavailability.[15][]

The following diagram illustrates a typical workflow for the formulation development of a poorly soluble drug utilizing this compound 75.

Caption: Formulation Development Workflow Using this compound 75.

Conclusion

This compound 75 possesses a unique combination of physicochemical properties, including excellent solvency for a wide range of APIs and miscibility with common pharmaceutical solvents. This makes it an invaluable tool for formulation scientists working to overcome the challenges associated with poorly water-soluble drugs. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in the development of robust and bioavailable pharmaceutical products.

References

- 1. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. This compound [thegoodscentscompany.com]

- 5. ndda.kz [ndda.kz]

- 6. Solution for measuring the viscosity of medicinal polyethylene glycol [lab-testinstruments.com]

- 7. drugfuture.com [drugfuture.com]

- 8. US Pharmacopeia <841> Specific Gravity | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

Glycofurol: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile solvent widely employed in the pharmaceutical industry.[1][2][3][4] Its primary application lies in the formulation of parenteral, topical, and intranasal drug products, where it serves to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5] The unique chemical structure of this compound, possessing both a hydrophilic polyoxyethylene chain and a more lipophilic tetrahydrofurfuryl moiety, imparts a broad range of miscibility with both polar and non-polar solvents. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in water and a variety of organic solvents, complete with quantitative data where available, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

A clear, colorless to faintly yellow, almost odorless liquid, this compound is characterized by a bitter taste and imparts a warm sensation on the tongue.[1][6] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 31692-85-0 |

| Appearance | Clear, colorless liquid |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Boiling Point | 80-100 °C |

| Storage | Store below +30°C |

Solubility of this compound

The solubility of this compound is a critical parameter in formulation development, influencing drug loading, stability, and bioavailability. This section details its solubility in water and various organic solvents.

Solubility in Water

This compound is readily soluble in water.[1] It is reported to be miscible with water in all proportions, although the formation of a cloudy solution has been noted in some instances.[6] One source quantifies the aqueous solubility of this compound as 3420 g/L.[1][4] This high aqueous solubility is attributed to the presence of the hydrophilic hydroxyl group and the ether linkages in its structure, which can form hydrogen bonds with water molecules.

Solubility in Organic Solvents

This compound exhibits a wide range of solubility in organic solvents, a property that makes it a versatile cosolvent in pharmaceutical formulations. The available solubility data is summarized in the table below. It is important to note that much of the available data is qualitative. For precise formulation work, experimental determination of solubility in the specific solvent system of interest is recommended.

| Solvent | Solubility |

| Alcohols | |

| Ethanol (95%) | Miscible in all proportions[6] |

| Methanol | Slightly Soluble (sonication may be required)[3] |

| Propan-2-ol | Miscible in all proportions[6] |

| Polyols | |

| Glycerin | Miscible in all proportions[6] |

| Polyethylene Glycol 400 | Miscible in all proportions[6] |

| Chlorinated Solvents | |

| Chloroform | Sparingly Soluble[3] |

| Ethers | |

| Isopropyl Ether | Immiscible[6] |

| Hydrocarbons | |

| Petroleum Ether | Immiscible[6] |

| Oils | |

| Arachis Oil | Immiscible[6] |

| Castor Oil | Miscible (though cloudiness may occur)[6] |

Experimental Protocol for Determining this compound Solubility

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the principle of the shake-flask method, a reliable technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (pharmaceutical grade)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks (Class A)

-

Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Pipettes and general laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

References

In Vivo Safety and Toxicity of Glycofurol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a water-miscible solvent used in parenteral pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[1] Its favorable safety profile has led to its inclusion in various intravenous and intramuscular preparations licensed in Europe.[1] This technical guide provides a comprehensive overview of the in vivo safety and toxicity data for this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams. This information is intended to assist researchers and drug development professionals in evaluating the suitability of this compound as an excipient in their formulations.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models and via different routes of administration. The following tables summarize the key quantitative data from these studies.

Table 1: Lethal Dose (LD50/LDLo) Data for this compound

| Species | Route of Administration | Value | Unit | Observations | Reference |

| Mouse | Intravenous | 3500 | mg/kg | - | [2] |

| Mouse | Intraperitoneal | 7800 | mg/kg | Altered sleep time, cardiac changes | [2] |

| Rat | Intravenous | 1000 | mg/kg (LDLo) | Altered sleep time, cardiac changes | [2] |

LDLo: Lowest published lethal dose

Table 2: Acute Non-Lethal Toxicity Data for this compound in Rats

| Dose (ml/kg) | Route of Administration | Effects Observed | Duration of Symptoms | Reference |

| 0.5 - 2.5 | In vivo (not specified) | No discernible impact on behavior | - | [3] |

| 5 | In vivo (not specified) | Mild ataxia, decreased exploratory activities | Short-lived | [3] |

Specific Toxicity Studies

Neurotoxicity and Biocompatibility in the Brain

A study investigating the biocompatibility of this compound upon direct intracranial injection in rats demonstrated good tolerability at the tested dose.

-

Animal Model: Sprague-Dawley rats.[4]

-

Test Article: A solution of this compound (GF) and phosphate-buffered saline (PBS). In one arm of the study, a 50 µL solution of GF (25 µL) and PBS (25 µL) was used.[4]

-

Administration: Direct injection into the brain cortex.[4]

-

Observation Periods: Assessments were performed during acute, subacute, and chronic periods following the injection.[4]

-

Endpoints Evaluated:

-

Results:

-

No deaths or clinical neurobehavioral abnormalities were observed with the GF solution.[4]

-

Mild effects on hematological data and brain tissue histopathology were noted, comparable to PBS injection alone.[4]

-

Higher volumes of PBS (70 µL) resulted in more significant tissue responses (elevated polymorphonuclear leukocytes, macrophages, and gliosis) compared to a 70 µL GF solution (30 µL GF + 40 µL PBS).[4]

-

Interaction with Central Nervous System Depressants

This compound has been shown to potentiate the effects of certain central nervous system (CNS) depressants, likely by altering their pharmacokinetics.

-

Experimental Protocol:

-

Animal Model: Rats.[3]

-

Test Article: Hexobarbital (B1194168) administered with either saline or various concentrations of this compound.[3]

-

Observation: The duration of sleep (loss of righting reflex) was measured.[3]

-

Results: this compound significantly prolonged the duration of hexobarbital-induced sleep. Sleep time increased from an average of 41.0 ± 2.9 minutes with saline to 243.3 ± 39.4 minutes with a 100% this compound solution.[3] This was accompanied by notable changes in hexobarbital concentrations in both plasma and the brain.[3]

-

-

Experimental Protocol:

-

Animal Model: Rats.[3]

-

Test Article: Zoxazolamine (B29605) administered with varying concentrations of this compound.[3]

-

Observation: The duration of paralysis was measured.[3]

-

Results:

-

Local Tolerance

This compound is generally considered to have good tissue compatibility and is preferred in injectable formulations due to its lower irritancy compared to some other solvents.[3] Undiluted this compound can be an irritant, with a tolerability profile similar to that of propylene (B89431) glycol.[1]

A standardized protocol for assessing local tolerance, which can be adapted for this compound-containing formulations, is outlined below.

-

Animal Model: Typically rabbits or rats.

-

Test Article: The final formulation containing this compound and the active pharmaceutical ingredient. A positive control (known irritant) and a negative control (vehicle without the active ingredient) should be included.

-

Administration: A single subcutaneous injection of a defined volume.

-

Observation Period: Typically 24, 48, and 72 hours post-injection.

-

Endpoints Evaluated:

-

Macroscopic Evaluation: The injection site is observed for signs of erythema (redness) and edema (swelling), which are scored using a standardized scale (e.g., Draize scale).

-

Histopathological Evaluation: At the end of the observation period, the injection site and surrounding tissue are excised, fixed, and examined microscopically for signs of inflammation, necrosis, and other cellular changes.

-

Regulatory Status and Conclusion

This compound is an approved excipient in parenteral medicines in Europe and is listed in the FDA's Inactive Ingredient Database.[1] While it is generally considered safe and non-irritating at typical concentrations used in pharmaceutical formulations, it can be toxic at high concentrations.[3] Its metabolic byproducts are reported to be less harmful than those of other solvents like ethylene (B1197577) glycol.[3]

The data presented in this guide indicate that this compound has a well-characterized in vivo safety profile. However, as with any excipient, its use in a new formulation requires careful consideration of the dose, route of administration, and potential interactions with the active pharmaceutical ingredient. The provided experimental protocols and toxicity data should serve as a valuable resource for researchers and drug development professionals in their assessment of this compound for parenteral drug delivery.

References

- 1. Mechanisms in the potentiation and inhibition of pharmacological actions of hexobarbital and zoxazolamine by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. efpia.eu [efpia.eu]

Glycofurol: A Technical Guide to its Regulatory Status with the FDA and EMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetraglycol, is a valuable solvent and penetration enhancer employed in the pharmaceutical industry, particularly for parenteral, topical, and intranasal drug formulations. Its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) makes it a critical excipient in the development of various medicinal products. This technical guide provides an in-depth overview of the regulatory status of this compound with two of the world's leading regulatory agencies: the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This document outlines the approved uses, maximum permissible concentrations, and relevant quality standards for this compound. It also delves into the safety and toxicological data that form the basis of its regulatory acceptance, providing detailed experimental protocols for key studies. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient.

Regulatory Status

U.S. Food and Drug Administration (FDA)

This compound is listed in the FDA's Inactive Ingredient Database (IID), which contains information on excipients present in approved drug products.[1][2][3][4] The inclusion of an excipient in the IID signifies that it has undergone review by the FDA in the context of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) and has been deemed safe for use in specific routes of administration and dosage forms up to a certain level.

The FDA assigns a Unique Ingredient Identifier (UNII) to each substance in its Global Substance Registration System (GSRS). The UNII for this compound is YZC5LZ8BUB .[5][6]

Table 1: Maximum Potency of this compound in FDA-Approved Drug Products

| Route of Administration | Dosage Form | Maximum Potency |

| Intramuscular | Injection | 250 mg/mL |

| Intravenous | Injection | 250 mg/mL |

| Subcutaneous | Injection | 250 mg/mL |

Source: FDA Inactive Ingredient Database (Accessed December 2025)

European Medicines Agency (EMA)

In Europe, this compound is an established excipient used in parenteral medicines.[7][8] Its quality standards are defined in the European Pharmacopoeia (Ph. Eur.). While a specific monograph number for this compound was not publicly identified in the conducted search, it is recognized as "this compound EP" and its use is governed by the general principles and monographs for excipients within the Ph. Eur.[7][9]

The EMA's regulatory framework for excipients is primarily handled through the Committee for Medicinal Products for Human Use (CHMP). The assessment of an excipient like this compound is typically done as part of the overall evaluation of a medicinal product's marketing authorization application. The acceptability of this compound in a particular formulation is dependent on the demonstration of its quality, safety, and compatibility with the active substance and other excipients.

Safety and Toxicology

The safety of this compound has been evaluated in various nonclinical studies. A key study in its safety assessment is the determination of its acute toxicity.

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous | 3.5 mL/kg | Spiegelberg et al., 1956 |

Experimental Protocol: Representative Intravenous Acute Systemic Toxicity Study (LD50) in Mice

The following protocol is a representative example based on current OECD guidelines for acute toxicity testing and is intended to illustrate the methodology for such a study.

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration in mice.

Test System:

-

Species: Mouse (e.g., CD-1 or BALB/c strain)

-

Sex: Typically, one sex (often female) is used initially. If significant differences in toxicity between sexes are suspected, both may be tested.

-

Age: Young adult animals (e.g., 8-12 weeks old).

-

Weight: Uniform weight range (e.g., 20-30 grams).

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

Methodology:

-

Dose Formulation: this compound is administered neat or diluted in a suitable vehicle (e.g., sterile saline or water for injection) to achieve the desired concentrations for the different dose groups.

-

Dose Groups: A sufficient number of dose groups (typically 3-5) are used to obtain a range of responses from no effect to mortality. A control group receiving the vehicle alone is also included.

-

Administration: A single dose of the test substance is administered via the tail vein. The volume administered is typically kept constant across all dose groups by adjusting the concentration of the dosing solution.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days after administration. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Collection: The number of mortalities in each dose group is recorded. Body weights are measured before dosing and at regular intervals during the observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

-

Statistical Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Use in Pharmaceutical Formulation

The primary function of this compound in pharmaceutical formulations is as a co-solvent to enhance the solubility of poorly water-soluble drugs, particularly in parenteral preparations. Its use is guided by the principles of pharmaceutical development outlined in guidelines such as ICH Q8.

Workflow for Incorporating this compound in a Parenteral Formulation

The following diagram illustrates a typical workflow for the development of a parenteral formulation using this compound.

Conclusion

This compound is a well-established pharmaceutical excipient with a clear regulatory pathway for its use in parenteral and other formulations in both the United States and Europe. Its inclusion in the FDA's Inactive Ingredient Database and its recognition in the European Pharmacopoeia provide a solid foundation for its use by drug developers. The available safety data, including historical acute toxicity studies, support its use within the approved concentration limits.

For researchers and formulation scientists, a thorough understanding of the regulatory requirements and the physicochemical properties of this compound is essential for the successful development of safe and effective drug products. The workflow presented in this guide provides a framework for a systematic approach to formulation development, from initial pre-formulation studies to regulatory submission, in accordance with international guidelines. As with any excipient, it is crucial to conduct appropriate compatibility and stability studies for each specific formulation to ensure the final product meets all quality and safety standards.

References

- 1. biomanufacturing.org [biomanufacturing.org]

- 2. researchgate.net [researchgate.net]

- 3. Arzneimittel-Forschung. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]

- 4. Journal Information - Drug Research - Georg Thieme Verlag [thieme.de]

- 5. fda.gov [fda.gov]

- 6. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 7. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 8. This compound (Suitable for Injection) | CAS No 31692-85-0 | Clyzo [clyzo.com]

- 9. European Pharmacopoeia (Ph. Eur.) - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

mechanism of action of Glycofurol as a penetration enhancer.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent in pharmaceutical formulations, particularly valued for its ability to dissolve poorly water-soluble drugs.[1] Beyond its primary role as a solvent, this compound is gaining increasing attention as a penetration enhancer in topical and transdermal drug delivery systems. Its favorable safety profile and biocompatibility make it an attractive excipient for enhancing the cutaneous bioavailability of therapeutic agents.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a penetration enhancer, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Mechanism of Action

The primary mechanism by which this compound enhances the penetration of drugs through the skin involves its interaction with the stratum corneum, the outermost layer of the epidermis and the principal barrier to percutaneous absorption. While the precise molecular interactions are still an area of active investigation, the available evidence points to a multi-faceted mechanism involving solubilization, partitioning, and disruption of the stratum corneum's highly organized structure.

Enhanced Drug Solubilization and Thermodynamic Activity

A key function of this compound is its role as a potent solvent for a wide range of lipophilic drugs.[4] By increasing the solubility of a drug within the formulation, this compound can increase its thermodynamic activity, creating a higher concentration gradient between the vehicle and the skin.[5][6] This elevated gradient serves as a primary driving force for the passive diffusion of the drug into the stratum corneum. For instance, the solubility of naproxen (B1676952) in this compound is approximately 250 mg/mL, a significant increase compared to its aqueous solubility, thereby enhancing its potential for skin permeation.[1]

Interaction with Stratum Corneum Lipids

The intercellular lipid matrix of the stratum corneum, composed of ceramides, cholesterol, and free fatty acids, forms a highly ordered, lamellar structure that is crucial for the skin's barrier function.[7][8] Glycols, the chemical class to which this compound belongs, are known to disrupt this organized lipid structure.[9] It is hypothesized that this compound molecules penetrate the stratum corneum and intercalate between the lipid chains. This intercalation increases the fluidity of the lipid bilayers, creating more disordered or "fluid" domains.[10] This disruption of the tightly packed lipid lamellae is believed to reduce the diffusional resistance of the stratum corneum, thereby facilitating the passage of drug molecules.[7]

Interaction with Keratin (B1170402)

In addition to its effects on lipids, this compound may also interact with the keratin filaments within the corneocytes.[9] While direct evidence for this compound's interaction with keratin is limited, other glycols have been shown to affect keratin conformation.[11] Such interactions could potentially lead to a swelling of the corneocytes or an alteration of the proteinaceous matrix, creating additional pathways for drug diffusion. However, research into the specific signaling pathways related to keratin that might be modulated by this compound is currently lacking and represents an area for future investigation.[11][12][13]

Hydration and Partitioning

This compound's hygroscopic nature may also contribute to its penetration-enhancing effects by increasing the hydration of the stratum corneum.[14][15][16] An increase in skin hydration can lead to a swelling of the corneocytes and a plasticizing effect on the lipid bilayers, both of which can decrease the barrier resistance. Furthermore, as a co-solvent, this compound can alter the polarity of the vehicle, which in turn influences the partition coefficient of the drug between the formulation and the stratum corneum. An optimized partition coefficient is crucial for efficient drug uptake into the skin.

Quantitative Data on Penetration Enhancement

The efficacy of this compound as a penetration enhancer has been quantified in studies using in vitro permeation assays. The following table summarizes key permeation parameters for naproxen from a this compound-based gel formulation, both with and without the addition of Transcutol® (a known penetration enhancer) as a positive control.

| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10³) | Penetration Index (PI) |

| 5% Naproxen in this compound Gel (Control) | 15.23 ± 1.87 | 0.305 ± 0.037 | 1.00 |

| + 1% Transcutol® | 26.81 ± 2.11 | 0.536 ± 0.042 | 1.76 |

| + 2% Transcutol® | 45.99 ± 3.24 | 0.920 ± 0.065 | 3.02 |

| + 4% Transcutol® | 18.75 ± 1.98 | 0.375 ± 0.040 | 1.23 |

| Data sourced from a study by Barakat et al. on the permeation of naproxen from a this compound-based gel through excised rat skin.[1] |

These data demonstrate that a this compound-based gel serves as an effective vehicle for the topical delivery of naproxen. The addition of a known penetration enhancer, Transcutol®, at optimal concentrations, can further augment the permeation of the drug.

Experimental Protocols

To facilitate further research into the penetration-enhancing properties of this compound, this section provides detailed methodologies for key experiments.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the percutaneous absorption of drugs.[1][17]

Objective: To quantify the permeation of a drug from a this compound-based formulation through an excised skin membrane.

Apparatus:

-

Franz-type diffusion cells[18]

-

Water bath with circulator

-

Magnetic stirrer

-

HPLC system for drug quantification

Methodology:

-

Skin Preparation:

-

Experimental Setup:

-

Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a co-solvent like ethanol (B145695) to ensure sink conditions for poorly water-soluble drugs).[1]

-

Equilibrate the system to 37°C to maintain a skin surface temperature of approximately 32°C.[19]

-

Apply a known quantity of the this compound-based formulation to the surface of the skin in the donor compartment.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from the receptor compartment.

-

Immediately replenish the receptor compartment with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[20]

-

Analyze the drug concentration in the collected samples using a validated HPLC method.[1]

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.[1]

-

The penetration enhancement ratio can be calculated by dividing the flux of the drug from the enhancer-containing formulation by the flux from the control formulation.

-

Fourier Transform Infrared (FTIR) Spectroscopy for Stratum Corneum Lipid Analysis

FTIR spectroscopy is a valuable tool for investigating changes in the conformational order of stratum corneum lipids.[20][21][22][23]

Objective: To assess the effect of this compound on the organization of intercellular lipids in the stratum corneum.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Methodology:

-

Sample Preparation:

-

Obtain isolated stratum corneum sheets or use excised full-thickness skin.

-

Treat the skin samples with this compound for a defined period. A control group treated with a saline solution should be included.

-

-

Spectral Acquisition:

-

Place the treated stratum corneum sample directly onto the ATR crystal.

-

Acquire FTIR spectra over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).[24]

-

Focus on the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹) as these are sensitive to the conformational order of the lipid alkyl chains.[23]

-

-

Data Analysis:

-

Analyze the peak positions of the symmetric and asymmetric C-H stretching vibrations. A shift to higher wavenumbers (a "blue shift") indicates a more disordered or fluid state of the lipid chains.[21]

-

Compare the spectra of this compound-treated skin with the control to determine the extent of lipid fluidization.

-

Confocal Raman Spectroscopy for Penetration Depth Profiling

Confocal Raman spectroscopy is a non-invasive technique that can be used to determine the penetration depth of a substance into the skin.[25][26][27][28]

Objective: To visualize and quantify the penetration of this compound into the different layers of the skin.

Apparatus:

-

Confocal Raman spectrometer

Methodology:

-

Sample Preparation:

-

Apply a this compound-containing formulation to the surface of an excised skin sample.

-

-

Spectral Mapping:

-

Perform a series of Raman spectral measurements at increasing depths from the skin surface (z-stack).

-

Identify a characteristic Raman peak for this compound that does not overlap with the major skin peaks (e.g., from keratin or lipids).

-

-

Data Analysis:

-

Generate a depth profile by plotting the intensity of the characteristic this compound peak as a function of depth.[25]

-

This profile will show the distribution and concentration gradient of this compound within the stratum corneum and potentially the viable epidermis.

-

In Vitro Skin Irritation Test using Reconstituted Human Epidermis (RhE)

This test is an ethical and scientifically accepted alternative to animal testing for assessing the skin irritation potential of a substance.[29][30][31][32]

Objective: To evaluate the skin irritation potential of this compound.

Model:

Methodology:

-

Tissue Culture and Treatment:

-

Culture the RhE tissues according to the manufacturer's instructions.

-

Topically apply this compound to the surface of the tissues. A positive control (e.g., sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) should be included.[29]

-

-

Incubation and Viability Assay:

-

Data Analysis:

-

Calculate the percentage of viable cells in the this compound-treated tissues relative to the negative control.

-

A substance is typically classified as an irritant if it reduces cell viability below a certain threshold (e.g., 50%).[32]

-

Conclusion

This compound demonstrates significant potential as a penetration enhancer for topical and transdermal drug delivery. Its mechanism of action is multifaceted, primarily involving the enhancement of drug solubility and thermodynamic activity, and the disruption of the highly organized lipid structure of the stratum corneum. While its direct effects on keratin are less understood, its overall impact is a reduction in the barrier function of the skin, leading to increased drug permeation. The quantitative data available, although limited, supports its efficacy. The provided experimental protocols offer a framework for researchers to further investigate and optimize the use of this compound in novel drug delivery systems. Future research should focus on elucidating the specific molecular interactions of this compound with individual components of the stratum corneum to provide a more complete understanding of its penetration-enhancing mechanism.

References

- 1. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound-based gel as a new vehicle for topical application of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicated Foams and Film Forming Dosage Forms as Tools to Improve the Thermodynamic Activity of Drugs to be Administered Through the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of bioavailability of topical steroids: thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Keratin Biomaterials in Skin Wound Healing, an Old Player in Modern Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effect of keratin on the efficacy of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Keratin 1 maintains skin integrity and participates in an inflammatory network in skin through interleukin-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 17. View of Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel [asiapharmaceutics.info]

- 18. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 20. Fourier transform infrared absorption (FTIR) on dry stratum corneum, corneocyte-lipid interfaces: experimental and vibrational spectroscopy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The use of FT-IR for the determination of stratum corneum hydration in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 25. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 26. Confocal Raman Spectroscopy as a tool to measure the prevention of skin penetration by a specifically designed topical medical device: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 27. Novel aspects of Raman spectroscopy in skin research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]

- 30. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 32. iivs.org [iivs.org]

- 33. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Glycofurol: A Comprehensive Technical Guide to its Synonyms, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycofurol, a versatile solvent and penetration enhancer utilized in a wide range of pharmaceutical applications. This document will delve into its various synonyms and alternative names found in scientific literature, present its key physicochemical properties in a structured format, and detail experimental protocols for its use in drug formulation and delivery.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific and commercial literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for accurate literature searches and unambiguous scientific communication.

| Type | Name | Reference |

| Common/Trade Names | This compound 75, Tetraglycol, Glycofural, THFP | [1][2] |

| Chemical Names | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), Poly(ethylene glycol) tetrahydrofurfuryl ether, Tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether | [1][3][4] |

| CAS Registry Numbers | 31692-85-0, 9004-76-6 | [5] |

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is largely dictated by its physicochemical properties. The following tables summarize key quantitative data for easy comparison.

Table 2.1: General Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [4] |

| Molecular Formula | (C2H4O)nC5H10O2 | [1] |

| Average Molecular Weight | ~190.24 g/mol (for this compound 75, where n=1-2) | [1] |

| Boiling Point | 80-100 °C (for this compound 75) | [1] |

| Density | 1.070-1.090 g/cm³ at 20°C | [1] |

| Refractive Index | 1.4545 | [1] |

| Viscosity (dynamic) | 8-18 mPa·s at 20°C (for this compound 75) | [1] |

Table 2.2: Solubility of this compound at 20°C

| Solvent | Solubility | Reference |

| Water | Miscible in all proportions | [1] |

| Ethanol (95%) | Miscible in all proportions | [1] |

| Propylene glycol | Miscible in all proportions | [1] |

| Polyethylene glycol 400 | Miscible in all proportions | [1] |

| Castor oil | Miscible (Cloudiness may occur) | [1] |

| Arachis oil | Immiscible | [1] |

| Isopropyl ether | Immiscible | [1] |

| Petroleum ether | Immiscible | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, as cited in the literature.

Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres using this compound

This protocol describes the preparation of PLGA microspheres using a non-toxic solvent, this compound, via a quasi-emulsion extraction method.[5]

Materials:

-

Poly(lactic-co-glycolide) (PLGA)

-

Lipophilic drug

-

This compound

-

External phase (e.g., oil)

-

Distilled water

Methodology:

-

Dissolve a specific amount of PLGA and the lipophilic drug in this compound to form the internal phase.

-

Emulsify the internal phase into the external phase under constant stirring to form a quasi-emulsion.

-

Slowly add distilled water to the system while maintaining stirring. This will cause the polymer to precipitate, forming microspheres.

-

Collect the formed microspheres by filtration.

-

Wash the microspheres with distilled water to remove any residual this compound and external phase.

-

Dry the microspheres under vacuum.

Formulation of a this compound-Based Topical Gel

This protocol outlines the preparation of a gel formulation using this compound as a solvent and penetration enhancer for the topical delivery of a non-steroidal anti-inflammatory drug (NSAID).[6]

Materials:

-

Active Pharmaceutical Ingredient (API), e.g., Naproxen

-

This compound

-

Gelling agent (e.g., Carbopol®, polyvinylpyrrolidone (B124986) (PVP))

-

Penetration enhancer (optional, e.g., Transcutol®)

Methodology:

-

Disperse the chosen gelling agent in this compound.

-

Homogenize the dispersion using a high-shear mixer until a transparent and uniform gel base is formed.

-

Degas the gel base under vacuum to remove any entrapped air bubbles.

-

In a separate container, dissolve the API and any optional penetration enhancers in a small amount of this compound.

-

Gradually add the API solution to the gel base with continuous stirring until a homogenous medicated gel is obtained.

-

Store the final gel formulation at room temperature.

In Vivo Biocompatibility Assessment in a Rat Brain Model

This protocol details a study to assess the systemic and neurological reactions to this compound upon intracranial injection in rats.

Materials:

-

This compound solution (e.g., a mixture of this compound and phosphate-buffered saline, PBS)

-

Sprague-Dawley rats

-

Anesthetic agent

-

Stereotaxic apparatus

Methodology:

-

Anesthetize the rats according to approved animal care and use protocols.

-

Secure the animal in a stereotaxic apparatus.

-

Perform a craniotomy to expose the brain cortex.

-

Using a microsyringe, slowly inject a defined volume of the this compound solution into the brain cortex at a specific rate.

-

Suture the incision and allow the animal to recover.

-

Monitor the animals for any clinical signs of neurobehavioral abnormalities at acute, subacute, and chronic time points post-injection.

-

At specified time points, collect blood samples for hematological analysis.

-

At the end of the study period, euthanize the animals and perform histopathological examination of the brain tissue surrounding the injection site to assess for inflammatory responses, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Caption: Synthesis Pathway of this compound

Caption: this compound in Parenteral Drug Delivery

Caption: Logical Flow of this compound as a Penetration Enhancer

References

- 1. phexcom.com [phexcom.com]

- 2. This compound [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Glycofurol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glycofurol, a versatile solvent and penetration enhancer used in pharmaceutical formulations. The information is compiled to assist researchers, scientists, and drug development professionals in maintaining the integrity and performance of this excipient.

Chemical and Physical Properties

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a clear, colorless to slightly yellow, almost odorless liquid. It is miscible with water and many organic solvents, making it a valuable component in a variety of pharmaceutical preparations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) |

| CAS Number | 31692-85-0 |

| Molecular Formula | (C₂H₄O)nC₅H₁₀O₂ |

| Appearance | Clear, colorless to slightly yellow liquid |

| Solubility | Miscible with water, ethanol, and other organic solvents |

| Boiling Point | 100-145 °C at 0.4 mm Hg |

| Density | Approximately 1.09 g/mL at 25 °C |

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions. However, like many organic molecules, it can be susceptible to degradation under certain environmental stresses.

General Stability:

-

This compound is stable under normal ambient temperatures and pressures.[1]

-

It is combustible and should be kept away from open flames and high temperatures.

-

Incompatibility has been noted with strong oxidizing agents.[2][3]

Forced Degradation Studies: Forced degradation studies are crucial for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods. While specific quantitative data from forced degradation studies on this compound is not readily available in the public domain, general principles of such studies, as outlined by the International Council for Harmonisation (ICH) guidelines, would apply. These studies typically involve exposing the substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Container | Store in a well-closed container.[2] | To prevent contamination and exposure to air and moisture. |

| Atmosphere | Storage under an inert atmosphere, such as nitrogen, is recommended.[2] | To minimize oxidative degradation. |

| Temperature | Store in a cool, dry place.[2] Specific recommendations often state to store below +30°C or between 10°C - 25°C.[3][4] | To slow down potential degradation reactions. |

| Light Exposure | Protect from light.[2] | To prevent photolytic degradation. |

| Incompatibilities | Store separately from strong oxidizing agents.[2][3] | To avoid potentially hazardous reactions. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively detailed in the available literature, potential degradation can be inferred from its chemical structure, which contains an ether linkage and a primary alcohol. The tetrahydrofurfuryl group itself can also be susceptible to degradation.

Below is a theoretical representation of a potential degradation pathway focusing on the tetrahydrofurfuryl alcohol moiety, which could be initiated by oxidation.

Caption: Theoretical oxidative degradation of the this compound primary alcohol.

Experimental Protocols: A General Approach to Forced Degradation Studies

The following is a generalized experimental protocol for conducting a forced degradation study on this compound, based on ICH Q1A(R2) guidelines. This protocol should be adapted and validated for specific laboratory conditions and analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (B78521) (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV, MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

-

The workflow for such a study can be visualized as follows:

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable excipient when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere and in a well-closed container. It is crucial to avoid contact with strong oxidizing agents. While specific quantitative data on its degradation under stress conditions are limited in publicly available literature, adherence to the outlined storage and handling guidelines will ensure its quality and performance in pharmaceutical applications. For critical applications, it is recommended to perform in-house stability studies to establish appropriate handling and formulation parameters.

References

Glycofurol: A Comprehensive Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the material safety data for Glycofurol (CAS No. 31692-85-0), also known as Tetraglycol. The information is compiled from various material safety data sheets (MSDS) and technical documents to ensure a thorough understanding of its properties and associated safety protocols. This document is intended to be a vital resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

This compound is a clear, colorless, and nearly odorless liquid.[1] It is utilized in the pharmaceutical industry as a solvent and penetration enhancer, particularly for parenteral formulations.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 31692-85-0 | [3][4][5] |

| Molecular Formula | C7H16O4 (average) | [1][3] |

| Molecular Weight | 190.24 g/mol (average) | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Almost odorless | [1] |

| Boiling Point | 80-100 °C (for this compound 75) | [1] |

| Density | 1.070-1.090 g/cm³ at 20°C | [1] |

| Density | 1.09 g/mL at 25°C | [3][6] |

| Flash Point | > 110.00 °C (> 230.00 °F) TCC | [7][8] |

| Viscosity (dynamic) | 8-18 mPa·s at 20°C (for this compound 75) | [1] |

| Refractive Index | 1.4545 | [1] |

| Solubility | Miscible with water, ethanol (B145695) (95%), glycerin, and polyethylene (B3416737) glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [1] |

Toxicological Data

The toxicological profile of this compound indicates that it is generally considered to be of low toxicity when used as a pharmaceutical excipient.[1] However, some sources indicate it can be an irritant and may have effects on fertility or an unborn child.[4][5] It is crucial to handle this substance with appropriate care.

| Parameter | Species | Route | Value | Source(s) |

| LD50 | Mouse | Intravenous | 3500 mg/kg | [7][8] |

| LD50 | Mouse | Intraperitoneal | 7800 mg/kg | [7][8] |

| LDLo | Rat | Intravenous | 1000 mg/kg | [7][8] |

Experimental Protocols: The provided MSDS and technical documents do not detail the specific experimental methodologies used to determine the toxicological data. This information is typically found in dedicated toxicology studies. The provided data is based on historical findings from research publications.[7][8]

Hazard Identification and Classification

There is some variation in the hazard classification of this compound across different safety data sheets. While some sources state that it does not meet the criteria for classification as a hazardous substance, others identify potential hazards.[3][4][5][9]

-

GHS Classification (as per some sources):

-

Hazard Statements:

-

Precautionary Statements:

-

P201, P202, P203: Obtain, read, and follow all safety instructions before use.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P308+P313, P318: IF exposed or concerned: Get medical advice/attention.[4][5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5]

-

Handling, Storage, and Emergency Procedures

Proper handling and storage are essential to ensure safety when working with this compound. The following sections outline the recommended procedures.

Safe Handling and Personal Protective Equipment (PPE)

-

Handling: Handle in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in work areas.[3]

-

Personal Protective Equipment:

Storage Conditions

Store in a cool, dry, and well-ventilated place.[1][4] Keep containers tightly closed and protected from light.[1] Store away from incompatible materials such as oxidizing agents.[1][3]

First Aid Measures

A standardized workflow for first aid response to this compound exposure is crucial.

Caption: First aid procedures for this compound exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][4]

-

Unsuitable Extinguishing Media: Water jet.[3]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][10]

Accidental Release Measures

The logical workflow for responding to a this compound spill is outlined below.